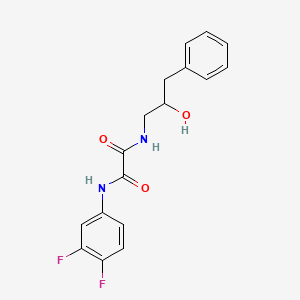
N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C17H16F2N2O3 and its molecular weight is 334.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a chemical compound characterized by its unique structure and potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C17H16F2N2O3
- Molecular Weight : 334.32 g/mol
- CAS Number : 1351659-80-7
| Property | Value |
|---|---|
| Molecular Formula | C17H16F2N2O3 |
| Molecular Weight | 334.32 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves several synthetic steps including the formation of oxalamide linkages through reactions involving appropriate amines and oxalic acid derivatives. The detailed synthetic route is critical for ensuring the purity and yield of the final product, which can be assessed using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxalamide derivatives. For instance, a related compound demonstrated significant cytotoxic activity against various cancer cell lines, including lung cancer cells (A549). The IC50 values observed were promising, indicating that modifications in the oxalamide structure could enhance biological efficacy.
- Cytotoxicity Studies :
-
Mechanism of Action :
- The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is often mediated by the modulation of key signaling pathways involved in cell survival and proliferation.
Antioxidant Activity
The antioxidant properties of oxalamides have also been explored. Compounds in this class have shown moderate antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells.
Case Study 1: Anticancer Efficacy
A recent investigation into similar oxalamide compounds revealed that certain modifications could significantly enhance their anticancer properties. In vitro tests indicated that derivatives with specific fluorine substitutions displayed improved binding affinity to cancer cell receptors, leading to increased cytotoxic effects .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression, providing a rational basis for its use as an anticancer agent .
特性
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c18-14-7-6-12(9-15(14)19)21-17(24)16(23)20-10-13(22)8-11-4-2-1-3-5-11/h1-7,9,13,22H,8,10H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVGAKJNSCGPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














